3,4-Dichloro-N-(1-naphthyl)benzamide is an organic compound with the molecular formula and a molecular weight of approximately 316.18 g/mol. It is classified as a derivative of benzamide, characterized by the substitution of two chlorine atoms at the 3 and 4 positions of the benzene ring and the attachment of a naphthyl group to the nitrogen atom. This compound has gained attention for its potential applications in various fields, including organic synthesis and medicinal chemistry .
The synthesis of 3,4-Dichloro-N-(1-naphthyl)benzamide typically involves a two-step process:
The reaction conditions are critical for optimizing yield and purity. Typically, the reaction is carried out under controlled temperatures to prevent side reactions. Industrial methods may employ continuous flow reactors and automated systems to enhance efficiency and scalability .
The molecular structure of 3,4-Dichloro-N-(1-naphthyl)benzamide features a central benzamide moiety with chlorine substituents and a naphthyl group. The structural formula can be represented as follows:
3,4-Dichloro-N-(1-naphthyl)benzamide can participate in several chemical reactions:
The products formed from these reactions depend on the reagents used:
The mechanism of action for 3,4-Dichloro-N-(1-naphthyl)benzamide varies based on its application. In biological contexts, it may interact with specific enzymes or receptors, potentially leading to inhibition or modulation of biochemical pathways. Ongoing research aims to elucidate its precise molecular targets and mechanisms in antimicrobial and anticancer activities .
The compound's physical properties make it suitable for various applications in organic synthesis and medicinal chemistry .
3,4-Dichloro-N-(1-naphthyl)benzamide has several notable applications:
3,4-Dichloro-N-(1-naphthyl)benzamide represents a structurally distinct benzamide derivative characterized by a naphthalene-1-yl (1-naphthyl) group linked via an amide bond to a 3,4-dichlorinated benzoyl moiety. The compound's systematic IUPAC name is N-(naphthalen-1-yl)-3,4-dichlorobenzamide, with alternative chemical designations including 3,4-dichloro-N-naphthalen-1-ylbenzamide [3]. Its molecular formula is C₁₇H₁₁Cl₂NO, corresponding to a molecular weight of 316.18 g/mol [1] [3] [4].
The compound's planar architecture features rotational flexibility at the amide C–N bond, while the chlorine atoms at positions 3 and 4 on the benzoyl ring introduce steric and electronic influences. The 1-naphthyl group provides an extended aromatic surface, potentially facilitating π-π stacking interactions in biological or crystalline environments. Key structural identifiers include:
Table 1: Structural Identifiers of 3,4-Dichloro-N-(1-naphthyl)benzamide
Identifier Type | Value |
---|---|
SMILES | C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl |
InChI | InChI=1S/C17H11Cl2NO/c18-14-9-8-12(10-15(14)19)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,21) |
InChIKey | JTCGQFHWLCUIGE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl |
These identifiers enable precise chemical tracking and computational studies [3]. Experimental characterization remains limited, as commercial suppliers explicitly note the absence of analytical data for this compound [1] [4].
The synthesis of N-aryl benzamides dates to early 20th-century developments in amide coupling methodologies, but 3,4-dichloro-N-(1-naphthyl)benzamide emerged as a niche compound within specialized chemical libraries. It is cataloged by Sigma-Aldrich as part of their AldrichCPR collection targeting "early discovery researchers," indicating its status as a rare and unique chemical rather than a well-studied pharmaceutical agent [1] [4]. Unlike its indole-substituted analogs (e.g., 3,4-dichloro-N-(1H-indol-5-yl)benzamide), which underwent systematic optimization for bioactivity [2], the naphthyl variant lacks documented biological evaluation or therapeutic development.
Notably, PubChemLite records confirm the absence of associated literature or patents [3], reflecting its primary utility as a synthetic building block. Its distinction from N-(2-aminocycloaliphatic)benzamides—protected under analgesic patents [7] [8]—further underscores its position outside mainstream medicinal chemistry programs. The compound’s persistence in supplier catalogs suggests latent interest in its molecular scaffold, though comprehensive mechanistic or pharmacological studies remain absent.
Despite limited direct studies, 3,4-dichloro-N-(1-naphthyl)benzamide occupies conceptual significance in two domains:
Benzamide Scaffold as a Privileged Structure: Benzamides serve as versatile templates for enzyme inhibition, evidenced by structurally similar compounds with validated bioactivity. For example, 3,4-dichloro-N-(1H-indol-5-yl)benzamide (CID: not specified) exhibits nanomolar human monoamine oxidase-B (hMAO-B) inhibition (IC₅₀ = 42 nM) and high blood-brain barrier permeability [2]. Replacing the indole with naphthyl alters hydrogen-bonding capacity and steric bulk, potentially modulating target engagement. The dichlorination pattern enhances electrophilicity and membrane permeability, consistent with structure-property relationship principles [2] [8].
Synthetic Intermediate Potential: The electrophilic 3,4-dichlorobenzoyl group and nucleophilic naphthylamine facilitate access to diverse analogs. Patent literature details N-cyclohexyl benzamides as analgesics [7] [8], while fluorinated naphthyl-benzamides (e.g., N-(4-fluoro-[1]naphthyl)-benzamide, CAS# 390-69-2) demonstrate the versatility of naphthalene modifications [6]. The amide bond offers hydrolytic stability under physiological conditions, making it suitable for probe or prodrug designs.
Table 2: Bioactive Analogs Illustrating Benzamide Scaffold Versatility
Compound | Biological Profile | Reference |
---|---|---|
3,4-Dichloro-N-(1H-indol-5-yl)benzamide | hMAO-B inhibitor (IC₅₀ = 42 nM); neuroprotective in PC12 cells; >2375-fold selectivity over hMAO-A | [2] |
N-(2-Aminocyclohexyl)benzamides | Analgesic activity via central nervous system modulation | [7] [8] |
N-(4-Fluoro-[1]naphthyl)benzamide | Structural analog with documented synthetic accessibility | [6] |
The absence of explicit structure-activity data for 3,4-dichloro-N-(1-naphthyl)benzamide highlights an opportunity for exploration in target engagement studies, particularly given the validated neuropharmacology of related dichlorobenzamides [2]. Its commercial availability positions it as a candidate for high-throughput screening or combinatorial derivatization.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2